Antibacterial Activity of 6′-N-AHB-Kanamycin A (BB-K 6) vs. Amikacin and Kanamycin A Across 10 Bacterial Strains
The deprotected form of BB-K 6 N-(Benzyloxy) Carbamate, designated compound 18 (6′-N-AHB-kanamycin A), was tested alongside amikacin (AMK) and kanamycin A (KAN) against 10 bacterial strains. Against Bacillus anthracis str. Sterne (strain A), compound 18 exhibited an MIC of 4 μg/mL, representing a ≥32-fold improvement over kanamycin A (MIC >128 μg/mL) but 4-fold weaker activity than amikacin (MIC = 16 μg/mL). Against Staphylococcus aureus ATCC 29213 (strain E), compound 18 (MIC = 32 μg/mL) was 64-fold less active than kanamycin A (MIC = 0.5 μg/mL) and 32-fold less active than amikacin (MIC = 1 μg/mL). Against Mycobacterium smegmatis MC2-155 (strain J), compound 18 (MIC = 2 μg/mL) showed a ≥64-fold improvement over kanamycin A (MIC >128 μg/mL) but was 8-fold weaker than amikacin (MIC ≤0.25 μg/mL). Against MRSA1 (strain F), compound 18 (MIC = 32–64 μg/mL) retained measurable activity while kanamycin A was inactive (MIC >128 μg/mL) . This demonstrates that the 6′-N-AHB positional isomer possesses a unique, strain-dependent activity fingerprint that is distinct from both the parent and the therapeutic isomer.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, μg/mL) against seven Gram-positive, two Gram-negative, and one mycobacterial strain |
|---|---|
| Target Compound Data | Compound 18 (6′-N-AHB-KAN = BB-K 6): Strain A = 4, Strain B >150, Strain C >150, Strain D >150, Strain E = 32, Strain F = 32–64, Strain G >128, Strain H >150, Strain I = 150, Strain J = 2 [all μg/mL] |
| Comparator Or Baseline | Amikacin (AMK): A=16, B=9.4, C=37.5, D=9.4, E=1, F=0.5, G=32, H=37.5, I=2.3, J≤0.25. Kanamycin A (KAN): A>128, B=9.4, C>150, D=4.7, E=0.5, F>128, G>128, H=9.4, I=37.5, J>128 |
| Quantified Difference | BB-K 6 vs KAN: ≥32-fold MIC reduction against B. anthracis (A) and ≥64-fold against M. smegmatis (J); BB-K 6 vs AMK: 64-fold MIC increase against S. aureus (E) and ≥8-fold increase against M. smegmatis (J) |
| Conditions | Double dilution MIC assay; strains: A = B. anthracis str. Sterne, B = B. cereus ATCC 17788, C = B. subtilis 168, D = L. monocytogenes ATCC 19115, E = S. aureus ATCC 29213, F = MRSA1, G = MRSA2, H = H. influenzae ATCC 51907, I = P. aeruginosa PA01, J = M. smegmatis MC2-155 |
Why This Matters
The quantitatively distinct and strain-dependent MIC profile proves that BB-K 6 is not interchangeable with amikacin or kanamycin A as a reference standard, and its protected precursor is required to produce authentic BB-K 6 material for impurity profiling in amikacin pharmaceutical quality control.
- [1] Shrestha SK, Fosso MY, Green KD, Garneau-Tsodikova S. Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides. ACS Med Chem Lett. 2015;6(11):1134-1139. Table 1. View Source
